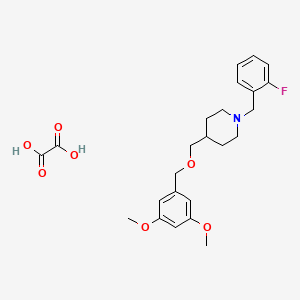

methyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

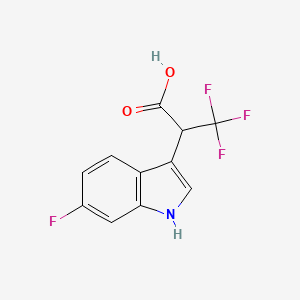

“Methyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate” is a complex organic compound. It contains a chromene core, which is a common structure in many natural products and pharmaceuticals . The compound also has a carbonylamino group attached to the chromene, a methoxy group at the 4 and 5 positions, and a benzoate group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene core, with the carbonylamino, methoxy, and benzoate groups providing additional complexity. The presence of these groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, coumarin derivatives are known to participate in a variety of chemical reactions. These can include reactions at the carbonyl group, as well as reactions involving the aromatic rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the chromene core, along with the carbonylamino, methoxy, and benzoate groups, would likely result in a compound with significant aromatic character .Scientific Research Applications

Synthesis of Functionalized Chromenes

Research has demonstrated effective methodologies for synthesizing functionalized 2H-chromene derivatives. One study outlined a one-pot synthesis approach for creating these compounds through a three-component reaction that involves the use of triphenylphosphine as a mediator. This process highlights the versatility of 2H-chromene derivatives in organic synthesis and their potential application in developing pharmaceuticals and natural products (Bayat et al., 2010).

Microwave-Assisted Cyclization

Another study utilized microwave irradiation to achieve cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, yielding 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This method provides a rapid and efficient way to synthesize chromene derivatives, potentially useful in drug discovery and materials science (Dao et al., 2018).

Catalysis Involving Chromene Derivatives

In the context of catalysis, one study described the use of thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines using CO2 as the carbon source. This research demonstrates the potential of chromene derivatives in sustainable chemistry, highlighting their role in carbon capture and utilization strategies (Das et al., 2016).

Natural Product Isolation

Chromene derivatives have also been identified in natural products. For instance, research on Piper aduncum led to the isolation of methyl 2,2-dimethyl-2H-1-chromene-6-carboxylate among other compounds, underscoring the occurrence of chromene structures in nature and their potential biological activities (Baldoqui et al., 1999).

Advanced Materials Development

Research into the synthesis and application of chromene derivatives extends into materials science. For example, a study on the synthesis of pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions highlights the potential of chromene-based compounds in the development of new materials and catalysts (Budzisz et al., 2004).

Future Directions

Properties

IUPAC Name |

methyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-24-17-9-14(20(23)26-3)15(10-18(17)25-2)21-19(22)13-8-12-6-4-5-7-16(12)27-11-13/h4-10H,11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKBSESHENKWBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)

![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)

![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2733933.png)

![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)

![2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2733943.png)

![5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2733944.png)

![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)